molecular formula C21H18N2O5 B14881469 N-(4-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide

N-(4-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14881469
M. Wt: 378.4 g/mol
InChI Key: OHPDEDGQALYZLD-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes an acetamidophenyl group, a benzyloxy group, and a pyran-2-carboxamide moiety. It has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-hydroxybenzaldehyde and malonic acid.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.

    Acetamidation: The acetamidophenyl group can be introduced through an acylation reaction using acetic anhydride and an amine precursor.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the acetamidophenyl group using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Modulation of Signaling Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.

    Binding to Receptors: The compound can bind to specific receptors on cell surfaces, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)indomethacin amide: Known for its anti-inflammatory and anticancer activities.

    N-(4-acetamidophenyl)triflimide: Used in peptide synthesis and as a coupling agent.

Uniqueness

N-(4-acetamidophenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide

InChI

InChI=1S/C21H18N2O5/c1-14(24)22-16-7-9-17(10-8-16)23-21(26)19-11-18(25)20(13-28-19)27-12-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,22,24)(H,23,26)

InChI Key

OHPDEDGQALYZLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3

Origin of Product

United States

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